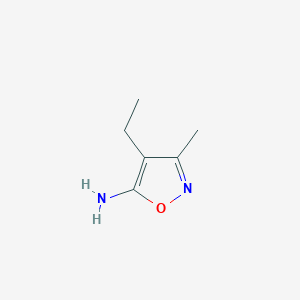

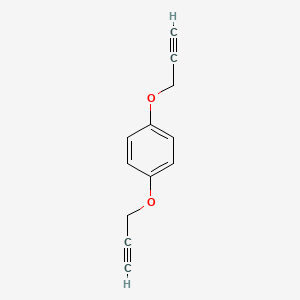

1,4-Bis(2-propynyloxy)benzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1,4-bis(2-propynyloxy)benzene, such as 1,4-bis(allenyloxy)benzene, involves the use of radical initiators like AIBN and can be carried out at elevated temperatures to afford polymers with reactive double bonds and methyl groups in the side chain . Although the exact synthesis of 1,4-bis(2-propynyloxy)benzene is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 1,4-bis(2-propynyloxy)benzene would likely be planar due to the conjugation of the alkyne with the benzene ring. Compounds with similar structures, such as 1,4-bis((4-nitrophenoxy)methyl)benzene, have been characterized by X-ray crystallography, which could provide insights into the potential geometry and conformation of 1,4-bis(2-propynyloxy)benzene .

Chemical Reactions Analysis

Compounds with alkyne groups, like 1,4-bis(2-propynyloxy)benzene, can participate in various chemical reactions. For instance, they can undergo cycloaddition reactions, as seen with 1,2-bis(phenylethynyl)benzene . The presence of electron-withdrawing or electron-donating substituents on the benzene ring can significantly affect the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical properties of 1,4-bis(2-propynyloxy)benzene would be influenced by its molecular structure. Compounds with similar structures exhibit properties like fluorescence in solution and the ability to form liquid crystalline phases . The chemical properties would include reactivity associated with the alkyne functional groups, which could be utilized in various organic transformations.

Applications De Recherche Scientifique

Application 1: Synthesis of Derivatives

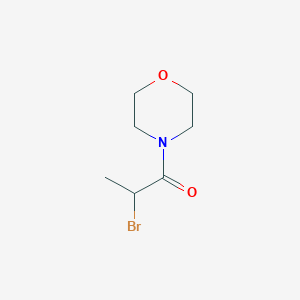

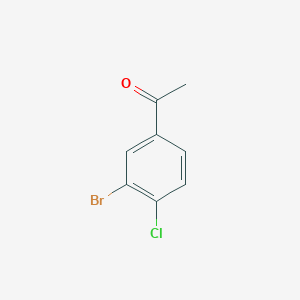

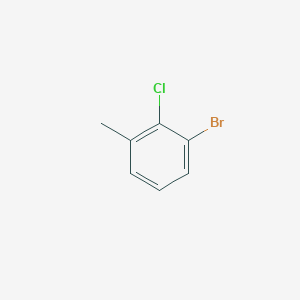

- Summary of Application : 1,4-Bis(2-propynyloxy)benzene is used in the synthesis of its derivatives. These derivatives are synthesized by allowing differently substituted phenol and aniline derivatives to react with propargyl bromide .

- Methods of Application : The reaction conditions were optimized for temperature, solvents, bases, and their concentration. The compounds were synthesized in good yields (53–85%). Phenol derivatives gave better yields compared to aniline .

- Results or Outcomes : The synthesized compounds were found to have potential antiurease and antibacterial effects against several harmful substances . For example, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be the most active compound against the urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL .

Application 2: Preparation of Nano-CeO2 Particles

- Summary of Application : 1,4-Bis(prop-2-ynoxy)benzene is used as a reactant for the preparation of nano-CeO2 particles that are capped with galactose functionalized pillar .

Application 3: Non-Isocyanate Curing Agents

- Summary of Application : 1,4-Bis(2-propynyloxy)benzene is used in the synthesis of non-isocyanate curing agents. These agents are a potential replacement for isocyanate-based curators .

- Methods of Application : The curing agents were prepared from the reaction of dicarboxy or dihydroxybenzene with propargyl bromide in the presence of potassium carbonate . The kinetics of the curing reaction between glycidyl azide polymer (GAP) and the synthesized alkynes were studied using time-resolved FT-IR spectroscopy .

- Results or Outcomes : The curing reaction was faster when the temperature was increased. All the curing reactions followed first-order kinetics and the corresponding activation energy of the curing reaction for the systems was found to be 15.56 and 13.22 kcal mol −1 . GAP cured with non-isocyanate curators offered good mechanical properties compared to GAP cured with isocyanate (N-100) .

Application 4: One-pot Synthesis of Polyisoxazoles

Propriétés

IUPAC Name |

1,4-bis(prop-2-ynoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h1-2,5-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCQCPUUPWRQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(2-propynyloxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

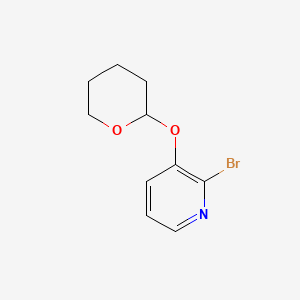

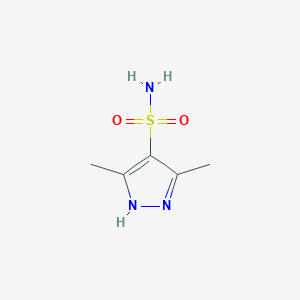

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)